molecular formula C8H15NO2S B1294019 Ethyl thiomorpholin-4-ylacetate CAS No. 39981-80-1

Ethyl thiomorpholin-4-ylacetate

Cat. No.: B1294019
CAS No.: 39981-80-1
M. Wt: 189.28 g/mol
InChI Key: OIOSZBXAWCXWPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl thiomorpholin-4-ylacetate typically involves the reaction of thiomorpholine with ethyl chloroacetate under basic conditions. The reaction proceeds as follows:

  • Thiomorpholine is reacted with a base such as sodium hydroxide to form the thiomorpholine anion.
  • The thiomorpholine anion then reacts with ethyl chloroacetate to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Ethyl thiomorpholin-4-ylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl thiomorpholin-4-ylmethanol.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Ethyl thiomorpholin-4-ylacetate is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:

    Proteomics Research: It is used as a reagent in the study of protein structures and functions.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industrial Applications: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl thiomorpholin-4-ylacetate involves its interaction with specific molecular targets. The thiomorpholine ring can interact with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

    Thiomorpholine: Shares the thiomorpholine ring structure but lacks the ethyl acetate group.

    Ethyl morpholin-4-ylacetate: Similar structure but with an oxygen atom instead of sulfur in the ring.

    Ethyl piperidin-4-ylacetate: Similar structure but with a piperidine ring instead of thiomorpholine.

Uniqueness: Ethyl thiomorpholin-4-ylacetate is unique due to the presence of both the thiomorpholine ring and the ethyl acetate group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

ethyl 2-thiomorpholin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-2-11-8(10)7-9-3-5-12-6-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOSZBXAWCXWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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